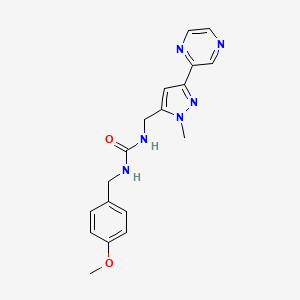

1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Description

1-(4-Methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a pyrazole-urea hybrid compound characterized by a 4-methoxybenzyl group at the N1 position of the pyrazole ring and a pyrazin-2-yl substituent at the C3 position. The urea moiety bridges the pyrazole core to a methylene group, forming a structurally complex molecule. Pyrazole-urea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-24-14(9-16(23-24)17-12-19-7-8-20-17)11-22-18(25)21-10-13-3-5-15(26-2)6-4-13/h3-9,12H,10-11H2,1-2H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGICBCSXJJXDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea, with the CAS number 2034603-06-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. Its molecular formula is and it has a molecular weight of 352.4 g/mol. This compound is part of a broader class of pyrazole derivatives, which are being investigated for various therapeutic applications, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings

- Cytotoxicity : The compound's structural analogs have shown promising results in inhibiting cell proliferation in different cancer cell lines. For example, pyrazole derivatives have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.067 µM against specific targets, indicating potent activity .

The mechanisms through which these compounds exert their biological activity often involve the inhibition of key enzymes and pathways associated with cancer progression. For instance:

- Aurora-A Kinase Inhibition : Some pyrazole derivatives have been identified as potent inhibitors of Aurora-A kinase, a critical regulator of mitosis, which is often overexpressed in cancer cells .

Anti-inflammatory Effects

In addition to their anticancer properties, pyrazole derivatives are also being explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

A recent study evaluated a series of pyrazole derivatives, including those similar to this compound, for their biological activity:

Study Overview

- Objective : To assess the anticancer and anti-inflammatory activities of synthesized pyrazole derivatives.

Results

The study found that several compounds exhibited significant inhibition of cancer cell lines and showed promise in reducing inflammatory markers in vitro.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Pyrazole derivatives have been noted for their ability to inhibit various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. For instance, compounds derived from pyrazole scaffolds have demonstrated significant cytotoxic effects with IC50 values in the low micromolar range, indicating their effectiveness in targeting cancer cells .

The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, some pyrazole derivatives have been reported to inhibit Aurora-A kinase, a critical regulator of mitosis, which could lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to anticancer properties, pyrazole derivatives exhibit anti-inflammatory effects . The modulation of inflammatory pathways makes these compounds attractive for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The presence of the methoxy group in 1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea enhances its bioavailability and efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Research indicates that modifications on the pyrazole ring and substituents on the benzyl group significantly influence biological activity. For instance:

| Compound Structure | Activity | IC50 (µM) |

|---|---|---|

| Pyrazole derivative A | Anticancer | 0.39 (MCF-7) |

| Pyrazole derivative B | Anti-inflammatory | 0.16 (Aurora-A inhibition) |

This table summarizes key findings from various studies demonstrating how structural modifications can enhance pharmacological properties .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Hybrid Compounds : A study synthesized hybrid compounds combining pyrazine and triazole scaffolds, demonstrating enhanced anticancer activity compared to their individual components. The hybridization approach is promising for developing novel therapeutic agents .

- Drug Design Advancements : Recent advancements in drug design have focused on optimizing pyrazole-based compounds for improved selectivity and reduced side effects. These studies emphasize the importance of rational design based on SAR insights .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Electronic Effects :

- The 4-methoxybenzyl group in the target compound introduces electron-donating methoxy substituents, enhancing π-π stacking interactions compared to fluorophenyl groups (e.g., compound 10 in Table 1), which are electron-withdrawing .

- The pyrazin-2-yl substituent provides a planar, nitrogen-rich heterocycle, facilitating hydrogen bonding with target proteins, unlike the trifluoromethyl group in compound 10 , which primarily contributes to hydrophobicity .

Biological Activity Trends :

- Fluorinated analogs (e.g., compound 10 ) exhibit antimalarial activity due to strong binding to Plasmodium falciparum kinase PfPK7, attributed to the electronegative trifluoromethyl group .

- Methoxy-substituted compounds (e.g., MK13) show broader antimicrobial activity, likely due to improved solubility from polar methoxy groups .

Synthetic Methodologies :

- The target compound may be synthesized via urea formation between a pyrazole-methylamine intermediate and 4-methoxybenzyl isocyanate, analogous to methods described for related 3-ureidopyrazoles .

- In contrast, compound 10 () was synthesized via direct coupling of 2-methyl-5-(trifluoromethyl)pyrazol-3-amine with 1-fluoro-4-isocyanatobenzene, highlighting the versatility of isocyanate-based approaches .

Structural and Functional Divergence from Heterocyclic Analogs

Pyrazine vs. Pyridine/Thiophene Substituents

The pyrazin-2-yl group in the target compound distinguishes it from analogs with pyridin-3-yl (e.g., compound in ) or thiophen-2-yl substituents.

Urea Linker Modifications

Unlike 5-acyloxypyrazoles (e.g., ), which rely on ester groups for bioactivity, the urea linker in the target compound enables dual hydrogen-bond donor/acceptor interactions, a critical feature for kinase inhibition .

Q & A

Q. Key Considerations :

- Reaction yields (~45%) are influenced by solvent polarity and temperature .

- Purification via silica gel chromatography and recrystallization (ethanol) ensures high purity .

Basic: How can the crystal structure and conformation be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Use SHELX software for refinement, particularly SHELXL for small-molecule crystallography .

- Parameters : Dihedral angles between aromatic rings (e.g., 16.83–51.68° for pyrazole derivatives) and hydrogen-bonding patterns (e.g., O–H⋯N interactions) stabilize the crystal lattice .

- Experimental Setup : Cool crystals to 100 K to minimize thermal motion and collect data with Mo-Kα radiation (λ = 0.71073 Å) .

Q. Alternative Methods :

Advanced: How do substituents on the pyrazole and pyrazine rings influence biological activity?

Q. Structure-Activity Relationship (SAR) Studies :

- Pyrazole Substituents :

- Pyrazine Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing interactions with enzymatic pockets .

Q. Methodological Approach :

- In vitro Assays : Test inhibitory activity against targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) using enzyme-linked immunosorbent assays (ELISA) .

- Molecular Docking : Use AutoDock Vina to model interactions with protein active sites (e.g., COX-2 PDB: 3LN1) .

Advanced: What challenges arise in refining its crystallographic data, and how are they resolved?

Q. Common Issues :

- Disorder in Flexible Groups : The methoxybenzyl and pyrazine-methyl groups may exhibit rotational disorder.

- Solution : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement .

- Hydrogen Bonding Ambiguity : Freely refine hydroxyl H-atoms instead of using riding models to resolve O–H⋯N interactions .

Q. Validation Metrics :

- R-Factors : Aim for R1 < 0.05 and wR2 < 0.15 .

- ADP Analysis : Check for reasonable displacement parameters (Ueq < 0.06 Ų for non-H atoms) .

Advanced: How can computational modeling optimize its pharmacokinetic properties?

Q. In silico Strategies :

Q. Case Study :

- Celecoxib analogs with trifluoromethyl groups showed reduced t1/2 (from 14 hr to 6 hr) via CYP2C9-mediated oxidation .

Basic: What analytical techniques confirm purity and structural integrity?

- HPLC : Use C18 columns (MeCN/H2O gradient) with UV detection (λ = 254 nm); aim for ≥98% purity .

- NMR : Key signals include δ 8.3–8.5 ppm (pyrazine protons) and δ 3.7 ppm (methoxy group) .

- Mass Spectrometry : ESI-MS m/z calculated for C22H22N6O2: 426.18; observed: 427.2 [M+H]+ .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.